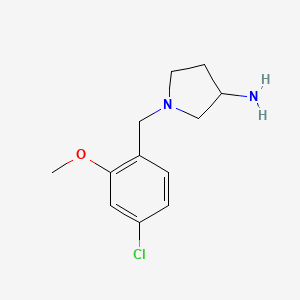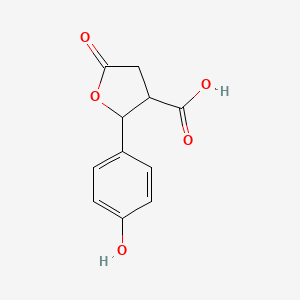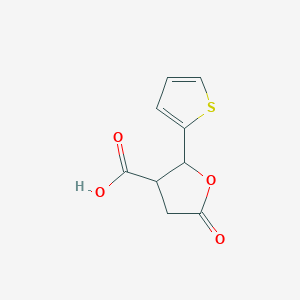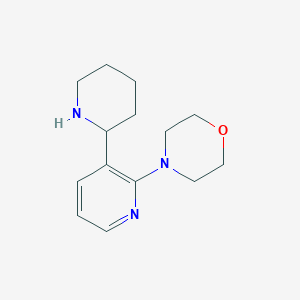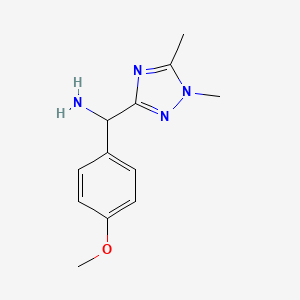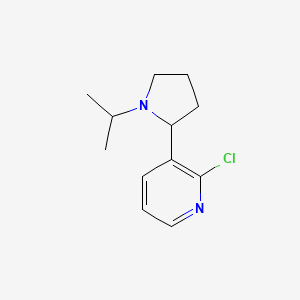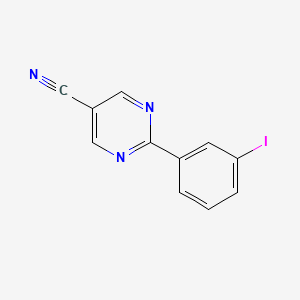
5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde can be synthesized using the Vilsmeier-Haack reaction. This method involves the reaction of 1H-pyrazol-5(4H)-one with phosphorus oxychloride (POCl3) in dimethylformamide (DMF) at 0°C. The reaction mixture is then heated in a water bath to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Vilsmeier-Haack reaction remains a common approach due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-chloro-3-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-chloro-3-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
Applications De Recherche Scientifique
5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pyrazole derivatives.
Biology: It is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Industry: It is used in the production of agrochemicals, such as insecticides and herbicides.
Mécanisme D'action
The mechanism of action of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in corrosion inhibition studies, it adsorbs onto metal surfaces, forming a protective layer that prevents corrosion. This adsorption follows the Langmuir adsorption isotherm pattern . In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 5-chloro-3-phenyl-1H-pyrazole-4-carboxylic acid
- 5-chloro-3-phenyl-1H-pyrazole-4-methanol
Uniqueness
5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its aldehyde group allows for further functionalization, making it a valuable intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
139157-42-9 |
|---|---|
Formule moléculaire |
C10H7ClN2O |
Poids moléculaire |
206.63 g/mol |
Nom IUPAC |
5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H7ClN2O/c11-10-8(6-14)9(12-13-10)7-4-2-1-3-5-7/h1-6H,(H,12,13) |
Clé InChI |
FHSRLMAXEZODQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NNC(=C2C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


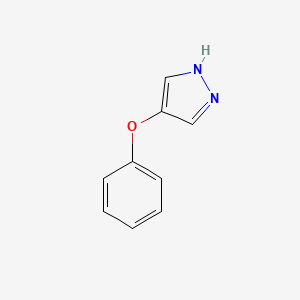
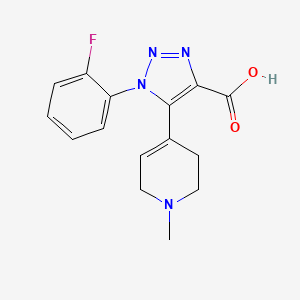
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B11799781.png)
![4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole](/img/structure/B11799785.png)

